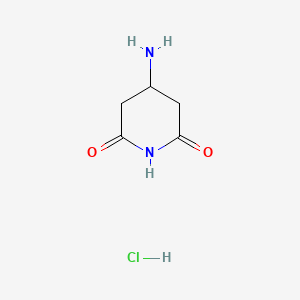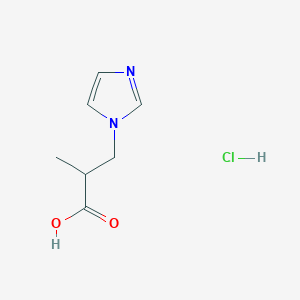
3-(1H-Imidazol-1-yl)-2-methylpropanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3-(1H-Imidazol-1-yl)-2-methylpropanoic acid hydrochloride” is a compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is a key component in many drugs .
Synthesis Analysis
The synthesis of imidazole derivatives typically involves N-alkylation of imidazole using various alkylating agents . A practical synthesis of imidazol-1-yl-acetic acid hydrochloride was achieved via N-alkylation of imidazole using tert-butyl chloroacetate followed by a non-aqueous ester cleavage of the resulting imidazol-1-yl-acetic acid tert-butyl ester in the presence of titanium tetrachloride .Scientific Research Applications
Antimicrobial Properties
Imidazole analogs, including compounds related to 3-(1H-Imidazol-1-yl)-2-methylpropanoic acid hydrochloride, have been synthesized and evaluated for their antimicrobial activity. For instance, a series of imidazole analogs exhibited potent bioactivity against pathogenic fungi such as Candida albicans and dermatophytes Trichophyton mentagrophytes and Microsporum audouinii, showcasing the potential of these compounds in developing antifungal agents (R. Dahiya, 2008).
Biomedical Applications
Reactive imidazole intermediates, derived from structures related to 3-(1H-Imidazol-1-yl)-2-methylpropanoic acid hydrochloride, have been used to synthesize functional cyclic carbonates. These compounds, bearing functionalities like hydrophilic PEGs and bioactive cholesterol, have shown low cytotoxicity on human dermal fibroblasts, indicating their potential in biomedical applications, particularly in drug delivery systems (J. V. Olsson et al., 2014).
Catalytic Applications
Imidazol-2-ylidenes, belonging to the N-heterocyclic carbene family, have been identified as efficient catalysts in transesterification reactions. These findings suggest the utility of imidazole-based compounds in organic synthesis, offering a pathway to efficiently mediate acylation of alcohols, which could be beneficial in the production of esters and other valuable chemical products (G. Grasa, R. M. Kissling, & S. Nolan, 2002).
Material Science
Imidazolium-based ionic liquid monomers, related in structure to 3-(1H-Imidazol-1-yl)-2-methylpropanoic acid hydrochloride, have been polymerized to produce double hydrophilic block copolymers. These materials have shown promise for use in various applications, including as components in ionic liquids and polymers with specific physicochemical properties, demonstrating the compound's versatility in material science (K. Vijayakrishna et al., 2008).
Corrosion Inhibition
Amino acid-based imidazole zwitterions have been studied as novel corrosion inhibitors for mild steel, showing high inhibition efficiency. This application underlines the potential of imidazole derivatives in protecting metals from corrosion, which is crucial in extending the life of metal structures and components in various industrial settings (V. Srivastava et al., 2017).
properties
IUPAC Name |
3-imidazol-1-yl-2-methylpropanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2.ClH/c1-6(7(10)11)4-9-3-2-8-5-9;/h2-3,5-6H,4H2,1H3,(H,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQAPFBYSZAHSJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=CN=C1)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-Imidazol-1-yl)-2-methylpropanoic acid hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

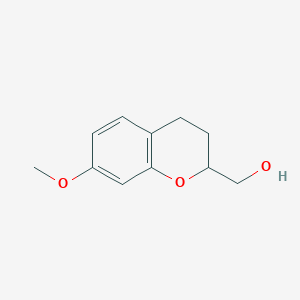
![N,N-diethyl-2-{2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2934048.png)
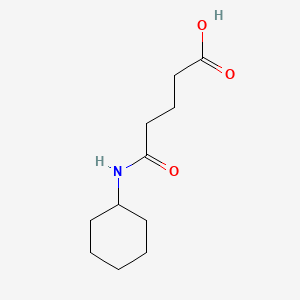
![2-[(4-chlorophenyl)methylsulfonyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2934051.png)
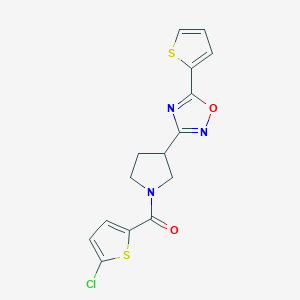
![5-benzoyl-3-{[(4-chlorobenzyl)oxy]methyl}-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2934053.png)
![2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-ol;dihydrochloride](/img/structure/B2934055.png)
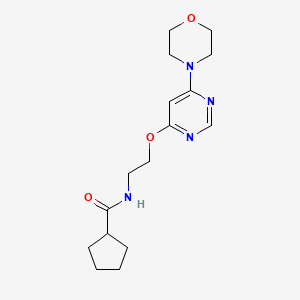
![N-{2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]ethyl}acetamide](/img/structure/B2934058.png)
![2-chloro-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]acetamide](/img/structure/B2934059.png)

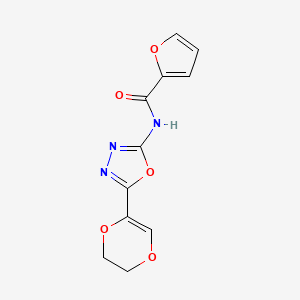
![4-[butyl(methyl)sulfamoyl]-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2934064.png)
